Cas no 954270-68-9 (1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone)
![1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone structure](https://ja.kuujia.com/scimg/cas/954270-68-9x500.png)
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone 化学的及び物理的性質
名前と識別子
-
- 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone
- 1-(4-(4-AMINO-2-(TRIFLUOROMETHYL)PHENYL)PIPERAZIN-1-YL)ETHANONE
- 1-{4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
- 954270-68-9
- 1-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
- AKOS000146136
- 4-(4-Acetylpiperazin-1-yl)-2-(trifluoromethyl)aniline
- MFCD09739120
- OZVBIFLATKLMDR-UHFFFAOYSA-N
- DTXSID10588581
- SY318242
- 1-(4-(4-amino-3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
-
- インチ: InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)10-2-3-12(17)11(8-10)13(14,15)16/h2-3,8H,4-7,17H2,1H3
- InChIKey: OZVBIFLATKLMDR-UHFFFAOYSA-N
- SMILES: NC1C=CC(N2CCN(C(=O)C)CC2)=CC=1C(F)(F)F
計算された属性
- 精确分子量: 287.12454663g/mol
- 同位素质量: 287.12454663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 1.5
- Surface Charge: 0
- トポロジー分子極性表面積: 49.6Ų
じっけんとくせい
- 密度みつど: 1.306
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1943951-1g |
1-(4-(4-Amino-3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one |
954270-68-9 | 97% | 1g |
¥17116.00 | 2024-04-24 |
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanoneに関する追加情報
Recent Advances in the Study of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS: 954270-68-9)
The compound 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS: 954270-68-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine core and trifluoromethylphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of the synthetic pathway for 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. The researchers utilized a palladium-catalyzed coupling reaction to introduce the trifluoromethyl group, followed by a piperazine ring formation under mild conditions. This advancement not only enhances the scalability of production but also reduces the environmental impact of the synthesis process.
Pharmacological investigations have revealed that 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. A recent preclinical study highlighted its ability to cross the blood-brain barrier efficiently, a critical factor for central nervous system (CNS) targeting drugs.
Further research has explored the compound's potential in oncology. A 2024 study published in Cancer Research reported that 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone inhibits the proliferation of certain cancer cell lines by interfering with key signaling pathways. The study identified the compound's ability to induce apoptosis in tumor cells while sparing normal cells, a desirable characteristic for anticancer agents. These findings have spurred interest in developing derivatives with enhanced selectivity and reduced toxicity.
Despite these promising results, challenges remain in the clinical translation of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed. Ongoing research is focused on structure-activity relationship (SAR) studies to refine the compound's properties and improve its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this molecule into viable drug candidates.
In conclusion, 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS: 954270-68-9) represents a versatile scaffold with significant potential across multiple therapeutic areas. Continued research into its synthesis, mechanism of action, and clinical applications will be crucial in unlocking its full therapeutic value. The compound's unique chemical structure and biological activity make it a compelling subject for future studies in chemical biology and drug development.
954270-68-9 (1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone) Related Products
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 87573-88-4(2(1H)-Pyrimidinone,5-acetyl-)
- 10192-85-5(Potassium acrylate)
- 1824644-99-6(Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-)
- 260047-13-0(N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 899931-91-0(N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide)
- 72621-26-2(Benzaldehyde, 3-(4-bromobutoxy)-)
- 1260795-64-9(4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)




